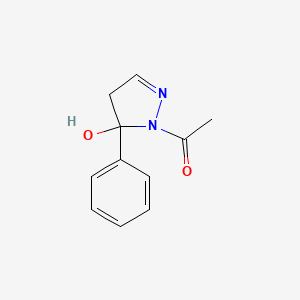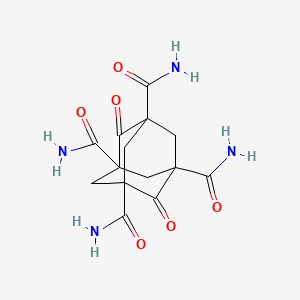
Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(3311(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- is a complex organic compound with a unique tricyclic structure This compound is characterized by its rigid, cage-like framework, which imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3311(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- typically involves multiple steps, starting from simpler precursors One common approach is the cyclization of a suitable precursor under controlled conditions to form the tricyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The rigid structure allows for selective substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce new functional groups into the tricyclic framework.
Aplicaciones Científicas De Investigación
Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and rigidity.
Mecanismo De Acción
The mechanism by which Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- exerts its effects is largely dependent on its interaction with molecular targets. The rigid tricyclic structure allows for precise binding to specific sites, influencing various biochemical pathways. This can include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclo(3.3.1.1(sup 3,7))decane, 2-bromo-
- Tricyclo(3.3.1.1(sup 3,7))decane, 1-nitro-
- Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diacetamide
Uniqueness
Compared to similar compounds, Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- stands out due to its multiple functional groups, which provide a higher degree of chemical reactivity and versatility. Its unique combination of carboxamide and dioxo groups allows for a broader range of chemical modifications and applications.
Propiedades
Número CAS |
53334-58-0 |
|---|---|
Fórmula molecular |
C14H16N4O6 |
Peso molecular |
336.30 g/mol |
Nombre IUPAC |
2,6-dioxoadamantane-1,3,5,7-tetracarboxamide |
InChI |
InChI=1S/C14H16N4O6/c15-7(21)11-1-12(8(16)22)3-14(5(11)19,10(18)24)4-13(2-11,6(12)20)9(17)23/h1-4H2,(H2,15,21)(H2,16,22)(H2,17,23)(H2,18,24) |
Clave InChI |
IBMMNWZLAHPJEX-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC3(CC(C2=O)(CC1(C3=O)C(=O)N)C(=O)N)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [acetyl(phenyl)amino]propanedioate](/img/structure/B14151327.png)
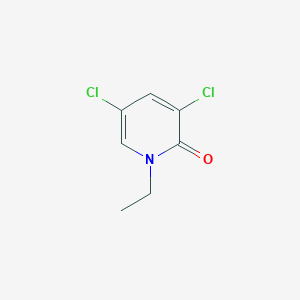
![3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14151332.png)
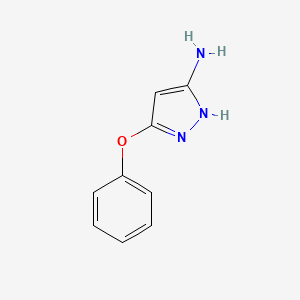
![1,7-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B14151357.png)
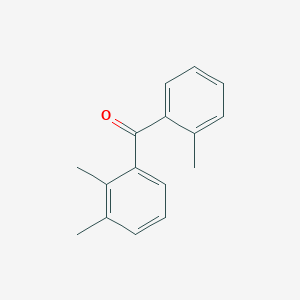
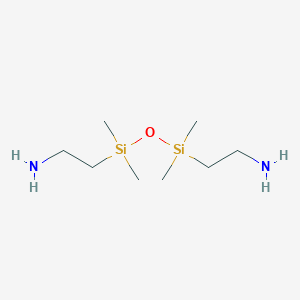
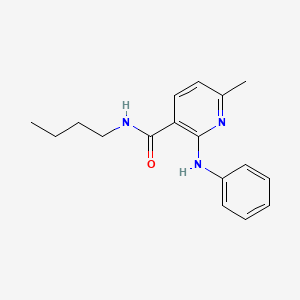
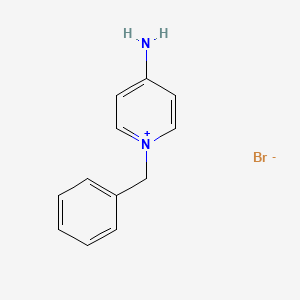
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)
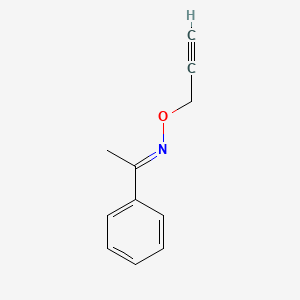
![2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14151405.png)

